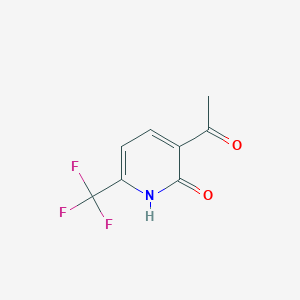

5'-O-(4,4'-ジメトキシトリチル)ウリジン

概要

説明

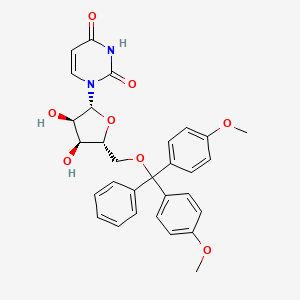

この化合物は、RNAのヌクレオシド成分であるウリジンの5'位にジメトキシトリチル(DMT)保護基が存在することを特徴としています 。DMT基は合成プロセス中にヒドロキシル基を保護するために使用され、核酸化学の分野において不可欠な試薬となっています。

科学的研究の応用

5’-O-DMT-rU is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

RNA Synthesis: As a modified nucleoside, 5’-O-DMT-rU is used in the chemical synthesis of RNA oligonucleotides, which are essential for various molecular biology techniques

Drug Development: Modified nucleosides like 5’-O-DMT-rU are used in the development of therapeutic oligonucleotides, including antisense oligonucleotides and small interfering RNAs (siRNAs).

Diagnostic Tools: RNA oligonucleotides synthesized using 5’-O-DMT-rU are used in diagnostic assays, such as polymerase chain reaction (PCR) and microarray analysis.

Biochemical Research: Researchers use 5’-O-DMT-rU to study RNA structure and function, as well as to investigate RNA-protein interactions.

作用機序

5'-O-DMT-rUの作用機序は、化学合成中のRNAオリゴヌクレオチドへの組み込みを伴います。DMT保護基は、5'-ヒドロキシル基を保護することにより、望ましくない副反応を防止します。オリゴヌクレオチド合成が完了したら、DMT基は酸性条件下で除去され、RNA鎖が正常に機能できるようにします 。関与する分子標的と経路には、RNA合成機構と合成されたRNAの特定の配列が含まれます .

生化学分析

Biochemical Properties

5’-O-(4,4’-Dimethoxytrityl)uridine plays a crucial role in biochemical reactions, especially in the synthesis of DNA and RNA. The DMT group protects the 5’-hydroxyl group of uridine, preventing unwanted reactions during the synthesis process. This compound interacts with various enzymes and proteins, including DNA polymerases and RNA polymerases, which incorporate it into growing nucleic acid chains. The DMT group is typically removed after the desired sequence is synthesized, allowing the uridine to participate in further biochemical reactions .

Cellular Effects

5’-O-(4,4’-Dimethoxytrityl)uridine influences various cellular processes by being incorporated into nucleic acids. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its incorporation into RNA can alter the stability and function of the RNA molecule, potentially affecting the translation process and protein synthesis. Additionally, the presence of the DMT group can impact the localization and function of the nucleic acid within the cell .

Molecular Mechanism

At the molecular level, 5’-O-(4,4’-Dimethoxytrityl)uridine exerts its effects through its incorporation into nucleic acids. The DMT group protects the 5’-hydroxyl group during synthesis, preventing premature reactions. Once incorporated, the DMT group can be removed, allowing the uridine to participate in hydrogen bonding and base pairing within the nucleic acid structure. This incorporation can influence the overall stability and function of the nucleic acid, affecting processes such as transcription and translation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5’-O-(4,4’-Dimethoxytrityl)uridine can change over time. The stability of the compound is influenced by factors such as temperature, pH, and exposure to light. Over time, the DMT group may degrade, affecting the compound’s protective function. Long-term studies have shown that the stability of 5’-O-(4,4’-Dimethoxytrityl)uridine is crucial for its effectiveness in nucleic acid synthesis, and any degradation can impact the overall yield and quality of the synthesized nucleic acids .

Dosage Effects in Animal Models

The effects of 5’-O-(4,4’-Dimethoxytrityl)uridine in animal models vary with different dosages. At lower doses, the compound is generally well-tolerated and effectively incorporated into nucleic acids. At higher doses, there may be toxic or adverse effects, including disruptions in nucleic acid synthesis and cellular function. Studies have shown that there is a threshold beyond which the compound’s benefits are outweighed by its potential toxicity .

Metabolic Pathways

5’-O-(4,4’-Dimethoxytrityl)uridine is involved in various metabolic pathways, particularly those related to nucleic acid synthesis. The compound interacts with enzymes such as DNA and RNA polymerases, which incorporate it into nucleic acids. Additionally, the DMT group can be metabolized and removed by specific enzymes, allowing the uridine to participate in further biochemical reactions. The presence of 5’-O-(4,4’-Dimethoxytrityl)uridine can also affect metabolic flux and the levels of other metabolites within the cell .

Transport and Distribution

Within cells and tissues, 5’-O-(4,4’-Dimethoxytrityl)uridine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, the DMT group can influence the localization and accumulation of the compound, affecting its overall function and activity .

Subcellular Localization

The subcellular localization of 5’-O-(4,4’-Dimethoxytrityl)uridine is influenced by its chemical structure and interactions with other biomolecules. The DMT group can serve as a targeting signal, directing the compound to specific compartments or organelles within the cell. Post-translational modifications can also affect the localization and activity of the compound, influencing its role in nucleic acid synthesis and other cellular processes .

準備方法

5'-O-DMT-rUの合成は、通常、ウリジンの5'-ヒドロキシル基をジメトキシトリチルクロリド(DMT-Cl)試薬で保護することにより行われます。反応はピリジンなどの塩基の存在下で行われ、DMTエーテル結合の形成を促進します 。一般的な反応条件には次のものがあります。

- ウリジンをジクロロメタンなどの無水溶媒に溶解する。

- DMT-Clとピリジンを溶液に加える。

- 反応混合物を室温で数時間撹拌する。

- カラムクロマトグラフィーにより生成物を精製して5'-O-DMT-rUを得る。

5'-O-DMT-rUの工業生産方法は、同様の合成経路に従いますが、より高い収率と純度のために規模拡大と最適化が行われています。オートメーションと固相合成技術は、プロセスを合理化するために頻繁に使用されます .

化学反応の分析

5'-O-DMT-rUは、次のようないくつかのタイプの化学反応を受けます。

脱トリチル化: ジクロロメタン中のトリクロロ酢酸(TCA)などの酸性条件下でのDMT保護基の除去.

カップリング: 5'-O-DMT-rUの遊離5'-ヒドロキシル基は、ホスホラミダイトモノマーと反応してホスホジエステル結合を形成することができ、これはRNA合成に不可欠です.

これらの反応で使用される一般的な試薬と条件には、脱トリチル化のためのTCA、カップリングのためのホスホラミダイトモノマー、酸化のためのヨウ素があります。これらの反応から生成される主な生成物は、特定の配列を持つオリゴヌクレオチドです .

科学研究への応用

5'-O-DMT-rUは、化学、生物学、医学、および産業の分野で広く科学研究に使用されています。その用途には次のようなものがあります。

RNA合成: 修飾ヌクレオシドとして、5'-O-DMT-rUは、さまざまな分子生物学技術に不可欠なRNAオリゴヌクレオチドの化学合成に使用されます

創薬: 5'-O-DMT-rUのような修飾ヌクレオシドは、アンチセンスオリゴヌクレオチドや小型干渉RNA(siRNA)などの治療用オリゴヌクレオチドの開発に使用されています.

診断ツール: 5'-O-DMT-rUを使用して合成されたRNAオリゴヌクレオチドは、ポリメラーゼ連鎖反応(PCR)やマイクロアレイ分析などの診断アッセイに使用されます.

生化学研究: 研究者は、RNAの構造と機能を研究したり、RNA-タンパク質相互作用を調べたりするために、5'-O-DMT-rUを使用します.

類似化合物との比較

5'-O-DMT-rUは、DMT保護基の特定の使用により、修飾ヌクレオシドの中でもユニークです。類似の化合物には次のようなものがあります。

5'-O-DMT-rA(5'-O-(4,4'-ジメトキシトリチル)-アデノシン): アデノシンを含むRNAオリゴヌクレオチドの合成に使用されます.

5'-O-DMT-rC(5'-O-(4,4'-ジメトキシトリチル)-シチジン): シチジンを含むRNAオリゴヌクレオチドの合成に使用されます.

5'-O-DMT-rG(5'-O-(4,4'-ジメトキシトリチル)-グアノシン): グアノシンを含むRNAオリゴヌクレオチドの合成に使用されます.

5'-O-DMT-rUの独自性は、ウリジンを含むRNAオリゴヌクレオチドに対する特定の用途にあります。これは、RNA合成に取り組む研究者にとって不可欠な試薬です .

特性

IUPAC Name |

1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2O8/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-26(34)27(35)28(40-24)32-17-16-25(33)31-29(32)36/h3-17,24,26-28,34-35H,18H2,1-2H3,(H,31,33,36)/t24-,26-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFSNQYXXACUHM-YULOIDQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301250023 | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301250023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81246-79-9 | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]uridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81246-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301250023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 5'-O-(4,4'-Dimethoxytrityl)uridine in scientific research?

A1: 5'-O-(4,4'-Dimethoxytrityl)uridine is a key building block in the chemical synthesis of oligonucleotides, including DNA and RNA. [, ] It serves as a protected form of uridine, one of the four nucleoside building blocks of RNA. The 4,4'-dimethoxytrityl (DMT) group acts as a protecting group for the 5'-hydroxyl group of uridine, preventing unwanted side reactions during oligonucleotide synthesis. [, ]

Q2: How is 5'-O-(4,4'-Dimethoxytrityl)uridine incorporated into oligonucleotides?

A2: 5'-O-(4,4'-Dimethoxytrityl)uridine is first converted into a phosphoramidite derivative. [] This derivative is compatible with standard solid-phase oligonucleotide synthesis methods. During synthesis, the phosphoramidite is coupled to the growing oligonucleotide chain on a solid support. The DMT group is then removed under acidic conditions, exposing the 5'-hydroxyl group for the next round of coupling. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol](/img/structure/B1339800.png)

![5-Bromo-3-methylimidazo[1,2-a]pyridine](/img/structure/B1339805.png)